molecular formula C10H13FOS B14773966 (3-Ethoxy-2-fluoro-5-methylphenyl)(methyl)sulfane

(3-Ethoxy-2-fluoro-5-methylphenyl)(methyl)sulfane

Cat. No.: B14773966
M. Wt: 200.27 g/mol
InChI Key: RIWFYCXRKDURBX-UHFFFAOYSA-N
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Description

(3-Ethoxy-2-fluoro-5-methylphenyl)(methyl)sulfane is an organic compound with the molecular formula C10H13FOS. It is characterized by the presence of an ethoxy group, a fluoro group, and a methyl group attached to a phenyl ring, along with a methylsulfane group. This compound is of interest in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethoxy-2-fluoro-5-methylphenyl)(methyl)sulfane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-ethoxy-2-fluoro-5-methylphenol with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a low temperature to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(3-Ethoxy-2-fluoro-5-methylphenyl)(methyl)sulfane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the sulfane form.

    Substitution: The ethoxy, fluoro, and methyl groups on the phenyl ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3-Ethoxy-2-fluoro-5-methylphenyl)(methyl)sulfane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Ethoxy-2-fluoro-5-methylphenyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes and receptors. The presence of the ethoxy, fluoro, and methyl groups can influence its binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • (2-Fluoro-5-methoxy-3-methylphenyl)(methyl)sulfane
  • (3-Ethoxy-2-fluoro-5-(methoxymethyl)phenyl)(methyl)sulfane
  • (3-Ethoxy-5-fluoro-2-methylphenyl)(methyl)sulfane

Uniqueness

(3-Ethoxy-2-fluoro-5-methylphenyl)(methyl)sulfane is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C10H13FOS

Molecular Weight

200.27 g/mol

IUPAC Name

1-ethoxy-2-fluoro-5-methyl-3-methylsulfanylbenzene

InChI

InChI=1S/C10H13FOS/c1-4-12-8-5-7(2)6-9(13-3)10(8)11/h5-6H,4H2,1-3H3

InChI Key

RIWFYCXRKDURBX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C)SC)F

Origin of Product

United States

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